molecular formula C12H12N2 B3354399 Indole-3-butyronitrile CAS No. 59108-95-1

Indole-3-butyronitrile

Cat. No.: B3354399
CAS No.: 59108-95-1
M. Wt: 184.24 g/mol
InChI Key: DMOOCXFGXNBREO-UHFFFAOYSA-N
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Description

Indole-3-butyronitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole-3-butyronitrile typically involves the reaction of indole with butyronitrile under specific conditions. One common method is the palladium-catalyzed cyanation of indole derivatives. This method involves the use of a palladium catalyst, a cyanide source, and appropriate ligands to facilitate the formation of the nitrile group at the 3-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indole-3-butyronitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Indole-3-carboxylic acid or indole-3-carboxamide.

    Reduction: Indole-3-butylamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Indole-3-butyronitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in studies related to plant growth regulation and signaling pathways.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and anti-inflammatory activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of indole-3-butyronitrile involves its interaction with specific molecular targets and pathways. In plants, it can mimic natural plant hormones and bind to hormone receptors, triggering a series of physiological and biochemical reactions that regulate growth and development . In medicinal applications, indole derivatives can interact with various cellular receptors and enzymes, modulating biological processes such as cell proliferation and inflammation.

Comparison with Similar Compounds

Indole-3-butyronitrile can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid. While all these compounds share the indole core structure, their functional groups and biological activities differ:

    Indole-3-acetic acid: A well-known plant hormone that promotes cell elongation and division.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth in cuttings.

    This compound:

Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.

Properties

IUPAC Name

4-(1H-indol-3-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOCXFGXNBREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297879
Record name Indole-3-butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-95-1
Record name Indole-3-butyronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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